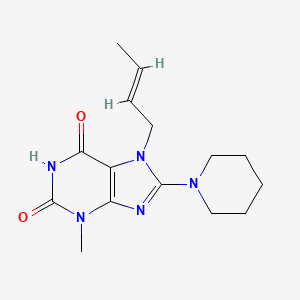![molecular formula C17H15NO2 B2786305 5-[(Benzyloxy)methyl]quinolin-8-ol CAS No. 22048-79-9](/img/structure/B2786305.png)
5-[(Benzyloxy)methyl]quinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(Benzyloxy)methyl]quinolin-8-ol is an organic compound with the molecular formula C17H15NO2 and a molecular weight of 265.31 g/mol It is a derivative of quinolin-8-ol, where a benzyloxy methyl group is attached to the quinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Benzyloxy)methyl]quinolin-8-ol typically involves the following steps:
Starting Material: The synthesis begins with quinolin-8-ol as the starting material.
Benzylation: The hydroxyl group at the 8-position of quinolin-8-ol is protected by benzylation using benzyl chloride in the presence of a base such as sodium hydroxide.
Methylation: The benzyloxy-protected quinolin-8-ol is then methylated at the 5-position using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in industrial reactors with appropriate safety measures.
化学反応の分析
Types of Reactions
5-[(Benzyloxy)methyl]quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-8-one derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinolin-8-one derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
5-[(Benzyloxy)methyl]quinolin-8-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 5-[(Benzyloxy)methyl]quinolin-8-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
類似化合物との比較
Similar Compounds
Quinolin-8-ol: The parent compound without the benzyloxy methyl group.
5-Methylquinolin-8-ol: A derivative with a methyl group at the 5-position instead of the benzyloxy methyl group.
5-[(Methoxy)methyl]quinolin-8-ol: A derivative with a methoxy methyl group instead of the benzyloxy methyl group.
Uniqueness
5-[(Benzyloxy)methyl]quinolin-8-ol is unique due to the presence of the benzyloxy methyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with molecular targets compared to similar compounds.
特性
IUPAC Name |
5-(phenylmethoxymethyl)quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c19-16-9-8-14(15-7-4-10-18-17(15)16)12-20-11-13-5-2-1-3-6-13/h1-10,19H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIAXDRSZAWSDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=C3C=CC=NC3=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-oxo-N-(thiophen-2-ylmethyl)-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2786222.png)
![6-Hydroxy-1-methyl-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-4-[3-(trifluoromethyl)phenyl]-1,3-diazinan-2-one](/img/structure/B2786225.png)
![potassium (2S)-2-[(2S)-2-amino-3-methylbutanamido]-3-methylbutanoate](/img/structure/B2786226.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2786234.png)
![2-{[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2786235.png)
![1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2786236.png)

![5-amino-1-{5-ethyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-yl}-1H-pyrazole-4-carbonitrile](/img/structure/B2786238.png)

![3-[(Prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B2786240.png)


![5-fluoro-4-(4-methoxyphenyl)-6-[4-(1H-pyrazole-3-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2786245.png)
